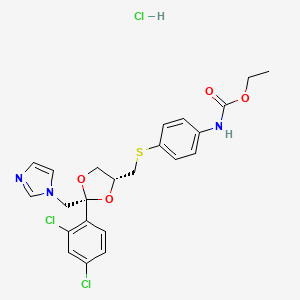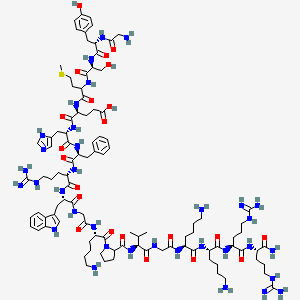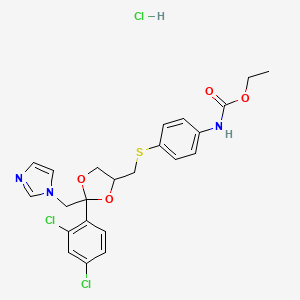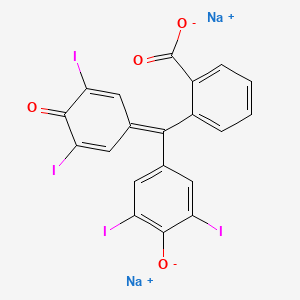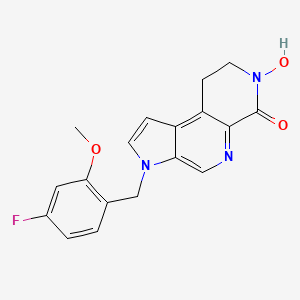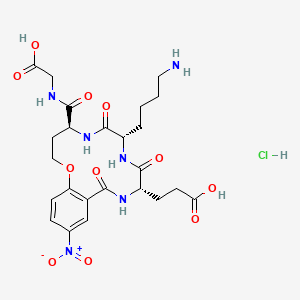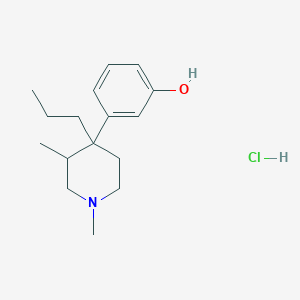
3-(1,3-Dimethyl-4-propylpiperidin-4-yl)phenol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-Dimethyl-4-propylpiperidin-4-yl)phenol;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dimethyl-4-propylpiperidin-4-yl)phenol;hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of cyclization reactions involving appropriate starting materials such as 1,3-dimethyl-4-propylpiperidine.
Substitution Reactions: The phenol group is introduced through substitution reactions, often using phenol derivatives under controlled conditions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: For controlled reaction conditions and scalability.
Purification Techniques: Such as crystallization and chromatography to obtain the pure hydrochloride salt.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1,3-Dimethyl-4-propylpiperidin-4-yl)phenol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The piperidine ring can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions are common due to the activated phenol ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride for reduction reactions.
Catalysts: Palladium or platinum catalysts for hydrogenation reactions.
Major Products
Quinones: From oxidation of the phenol group.
Reduced Piperidine Derivatives: From reduction reactions.
Substituted Phenols: From electrophilic aromatic substitution reactions.
Wissenschaftliche Forschungsanwendungen
3-(1,3-Dimethyl-4-propylpiperidin-4-yl)phenol;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 3-(1,3-Dimethyl-4-propylpiperidin-4-yl)phenol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Receptors: Modulating receptor activity and signaling pathways.
Inhibiting Enzymes: Affecting enzyme activity and metabolic processes.
Altering Cellular Functions: Through interactions with cellular components and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine Derivatives: Such as 1,3-dimethyl-4-propylpiperidine and other substituted piperidines.
Phenol Derivatives: Compounds with similar phenol groups but different substituents on the piperidine ring.
Uniqueness
3-(1,3-Dimethyl-4-propylpiperidin-4-yl)phenol;hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring and a phenol group makes it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C16H26ClNO |
|---|---|
Molekulargewicht |
283.83 g/mol |
IUPAC-Name |
3-(1,3-dimethyl-4-propylpiperidin-4-yl)phenol;hydrochloride |
InChI |
InChI=1S/C16H25NO.ClH/c1-4-8-16(9-10-17(3)12-13(16)2)14-6-5-7-15(18)11-14;/h5-7,11,13,18H,4,8-10,12H2,1-3H3;1H |
InChI-Schlüssel |
GUSQVRBQQVKTMO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1(CCN(CC1C)C)C2=CC(=CC=C2)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


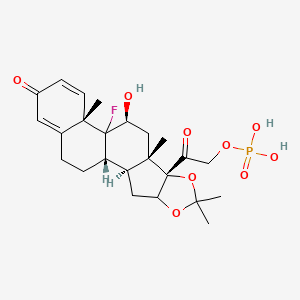
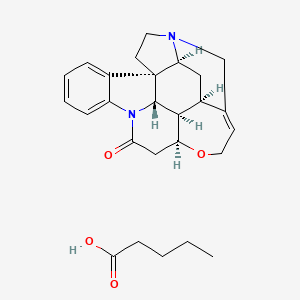
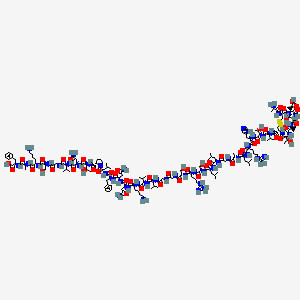
![1-(4-Hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl)-6-methylheptan-3-one](/img/structure/B10859552.png)
